molecular formula C13H13ClN4OS B12908761 N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 828921-03-5

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B12908761
CAS No.: 828921-03-5
M. Wt: 308.79 g/mol
InChI Key: BORWIDVQCGZFDW-UHFFFAOYSA-N
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Description

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)nicotinamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminothiazole and 4-chloronicotinic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques and automated reaction monitoring systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzamide
  • N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide

Uniqueness

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

828921-03-5

Molecular Formula

C13H13ClN4OS

Molecular Weight

308.79 g/mol

IUPAC Name

N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H13ClN4OS/c14-10-12(18-6-1-2-7-18)20-13(16-10)17-11(19)9-4-3-5-15-8-9/h3-5,8H,1-2,6-7H2,(H,16,17,19)

InChI Key

BORWIDVQCGZFDW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(N=C(S2)NC(=O)C3=CN=CC=C3)Cl

Origin of Product

United States

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